N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide
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Overview
Description
N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a cyclooctylamino group, a pyrazine ring, and a carboxamide functional group. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-(cyclooctylamino)-4-oxobutanoic acid: This intermediate can be synthesized by reacting cyclooctylamine with succinic anhydride under controlled conditions.
Coupling with 2-pyrazinecarboxylic acid: The intermediate 4-(cyclooctylamino)-4-oxobutanoic acid is then coupled with 2-pyrazinecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide is unique due to its combination of a cyclooctylamino group and a pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H26N4O2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[4-(cyclooctylamino)-4-oxobutyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H26N4O2/c22-16(21-14-7-4-2-1-3-5-8-14)9-6-10-20-17(23)15-13-18-11-12-19-15/h11-14H,1-10H2,(H,20,23)(H,21,22) |
InChI Key |
JGBPPJVHUCFVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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